molecular formula C8H2F5N B1409373 2,6-Difluoro-4-(trifluoromethyl)benzonitrile CAS No. 1803828-56-9

2,6-Difluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1409373
CAS No.: 1803828-56-9
M. Wt: 207.1 g/mol
InChI Key: ZVKLINKGMMDUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on a benzonitrile ring

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, especially those containing fluorine atoms, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile ring. One common method is the direct fluorination of 4-(trifluoromethyl)benzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,6-diamino-4-(trifluoromethyl)benzonitrile, while coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzonitrile and its derivatives depends on their specific applications. In pharmaceuticals, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic properties and increasing the lipophilicity of the molecule. This can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

2,6-Difluoro-4-(trifluoromethyl)benzonitrile can be compared with other fluorinated benzonitriles, such as:

    2,4-Difluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms, which can affect its reactivity and applications.

    2,6-Difluorobenzonitrile: Lacks the trifluoromethyl group, leading to different physical and chemical properties.

The uniqueness of this compound lies in the combination of fluorine atoms and a trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKLINKGMMDUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-4-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.